molecular formula C14H22N2O3S B5888402 1-Ethyl-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine

1-Ethyl-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine

Cat. No.: B5888402
M. Wt: 298.40 g/mol
InChI Key: YRUNENILFOFFEC-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine is a chemical compound that belongs to the class of sulfonylpiperazines It is characterized by the presence of an ethyl group, a methoxy group, and a methylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine typically involves the reaction of 1-ethylpiperazine with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-Ethyl-4-(2-hydroxy-5-methylphenyl)sulfonylpiperazine.

    Reduction: Formation of 1-Ethyl-4-(2-methoxy-5-methylphenyl)thiopiperazine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Ethyl-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function. The methoxy and methylphenyl groups can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-Ethyl-4-(2-methoxyphenyl)sulfonylpiperazine
  • 1-Ethyl-4-(2-methylphenyl)sulfonylpiperazine
  • 1-Ethyl-4-(2-methoxy-5-chlorophenyl)sulfonylpiperazine

Comparison: 1-Ethyl-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

IUPAC Name

1-ethyl-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-15-7-9-16(10-8-15)20(17,18)14-11-12(2)5-6-13(14)19-3/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUNENILFOFFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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